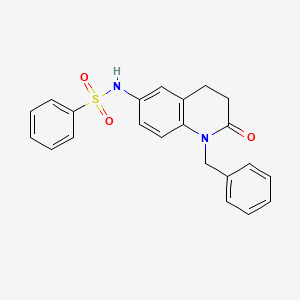

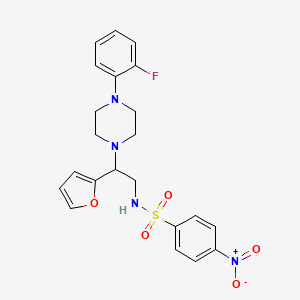

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound with potential applications in scientific research. It is a member of the tetrahydroquinoline family of compounds, which have been found to possess a wide range of biological activities. In

Applications De Recherche Scientifique

Alzheimer’s Disease Research: AChE Inhibition

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: derivatives were initially designed as acetylcholine esterase (AChE) inhibitors, inspired by the structure of donepezil—a clinically used drug for Alzheimer’s disease (AD). Two potent compounds, 4g and 3a, demonstrated significant inhibition of AChE. Docking assays provided insights into their structure-activity relationships compared to donepezil .

Anticancer Potential

Several derivatives of this compound exhibited strong cytotoxicity against human cancer cell lines (SW620, PC3, and NCI-H23). Notably, compound 5g stood out with an IC50 value as low as 0.65 μM, surpassing adriamycin—a positive control. These findings suggest its promise as an anticancer agent .

Antimicrobial Activity

While exploring the derivatives, compounds 1a and 1b demonstrated good antimicrobial potential. Further investigations into their mechanism of action and specific targets could enhance their therapeutic applications .

Tubulin Binding and Antimitotic Properties

In silico studies revealed that sulfonyl piperazine-integrated triazole conjugates, including some related to our compound, bind to the colchicine binding site of tubulin. This interaction suggests potential antimitotic effects and warrants further investigation .

Indole Scaffold for Drug Development

The indole nucleus, present in our compound, has been associated with various bioactive molecules. It binds to multiple receptors and has clinical applications. Researchers have explored indole derivatives for their therapeutic potential, making this scaffold valuable for drug development .

Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines

A novel ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) effectively facilitated the selective O-benzylation of 2-oxo-1,2-dihydropyridines using substituted benzyl halides. Our compound could contribute to this synthetic methodology .

Propriétés

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-22-14-11-18-15-19(23-28(26,27)20-9-5-2-6-10-20)12-13-21(18)24(22)16-17-7-3-1-4-8-17/h1-10,12-13,15,23H,11,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHIWVYLWNERPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2768832.png)

![ethyl 2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxylate](/img/structure/B2768841.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2768844.png)

![2-{4-[Ethyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide](/img/structure/B2768846.png)

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2768848.png)

![1-(4-Methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2768849.png)

![2-[[3-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2768850.png)

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)